Roxatidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Efficacy Compared to Other H2-Blockers

Studies have compared roxatidine to other H2-blockers like cimetidine and ranitidine. A double-blind clinical trial involving over 700 patients with gastric or duodenal ulcers showed roxatidine acetate (75 mg twice daily) to be as effective as cimetidine (200mg four times daily) in achieving endoscopically confirmed healing rates exceeding 90% for both ulcer types []. Another study compared roxatidine (150 mg once daily) to ranitidine (300 mg once daily) for treating uncomplicated benign gastric ulcers. The results indicated comparable effectiveness with healing rates around 50% at 4 weeks and 75% at 6 weeks for both drugs [].

Mechanism of Action

Research has explored the specific mechanisms by which roxatidine inhibits gastric acid secretion. Studies suggest it competitively binds to H2 receptors on gastric parietal cells, preventing histamine from stimulating acid production [].

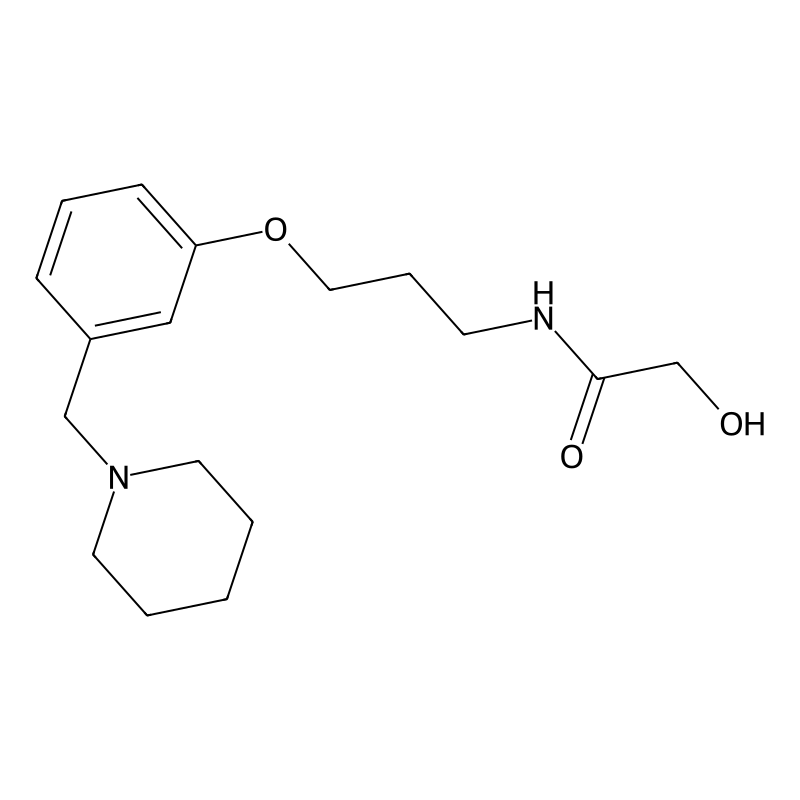

Roxatidine is a specific and competitive antagonist of the histamine H2 receptor, primarily utilized in the treatment of gastric and duodenal ulcers. It belongs to the class of organic compounds known as n-benzylpiperidines, characterized by a piperidine ring conjugated to a benzyl group. Roxatidine acetate, its active form, is recognized for its potency, being 4 to 6 times more effective than cimetidine in inhibiting histamine-mediated gastric acid secretion . The compound is well-absorbed when taken orally, with bioavailability ranging between 80% to 90% .

Roxatidine acts by competitively binding to histamine H2 receptors on gastric parietal cells. Histamine stimulates the production of gastric acid. By occupying these receptors, Roxatidine prevents histamine from binding and subsequently reduces stomach acid secretion [, ]. This lowered acid level promotes healing of ulcers and helps manage symptoms of acid reflux.

- Aminolysis: The reaction of m-hydroxybenzaldehyde with piperidine results in the formation of 3-piperidino methyl phenol.

- Condensation: This intermediate reacts with 3-halo propylamine to yield 3-piperidino methyl-phenoxy propylamine.

- Amidation: The subsequent reaction with acetyloxy acetyl chloride produces a complex that is further processed to yield roxatidine acetate hydrochloride .

These reactions highlight the compound's intricate synthetic pathway, emphasizing its chemical complexity.

Roxatidine exhibits significant biological activity beyond its role as an H2 receptor antagonist. Recent studies have demonstrated its anti-allergic inflammatory properties, particularly through the inhibition of nuclear factor kappa B (NF-κB) and caspase-1 activation in mast cells. Roxatidine effectively reduces the expression of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in stimulated human mast cells and animal models . This multifaceted action positions roxatidine as not only a treatment for acid-related disorders but also as a potential therapeutic agent in allergic conditions.

The synthesis of roxatidine acetate hydrochloride can be summarized in several steps:

- Reduction: m-Hydroxybenzaldehyde is reduced using sodium borohydride or potassium borohydride in the presence of piperidine.

- Condensation: The resulting 3-piperidino methyl phenol undergoes condensation with 3-chloropropylamine.

- Amidation: The product from the condensation step is reacted with acetyloxy acetyl chloride under alkaline conditions.

- Formation of Hydrochloride Salt: Dry hydrogen chloride gas is introduced into an anhydrous alcohol-acetone solution to yield the final hydrochloride salt of roxatidine acetate .

This method illustrates the compound's complex synthetic route and highlights its unique chemical structure.

Roxatidine is primarily used for:

- Treatment of Gastric and Duodenal Ulcers: It effectively reduces gastric acid secretion, aiding in ulcer healing.

- Management of Gastroesophageal Reflux Disease: Its ability to inhibit acid secretion makes it suitable for treating reflux conditions.

- Potential Anti-Allergic

Roxatidine has been studied for its interactions with various drugs. Notably, it can increase the absorption of risedronic acid, potentially leading to elevated serum concentrations and effects . Additionally, it does not significantly influence drug-metabolizing enzymes in the liver, which is crucial for minimizing drug-drug interactions.

Roxatidine shares structural and functional similarities with several other H2 receptor antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Potency (vs Cimetidine) | Primary Use |

|---|---|---|---|

| Roxatidine | N-benzylpiperidine | 4-6 times | Gastric/duodenal ulcers |

| Cimetidine | Thiazole derivative | Baseline | Gastric/duodenal ulcers |

| Ranitidine | Furan derivative | 2-4 times | Gastric/duodenal ulcers |

| Famotidine | Thiazole derivative | 20 times | Gastric/duodenal ulcers |

Roxatidine stands out due to its unique chemical structure and superior potency compared to cimetidine, making it a valuable option in clinical settings for managing acid-related disorders .

Roxatidine demonstrates potent and selective competitive antagonism at the histamine H₂ receptor with well-characterized binding kinetics [1] [2]. In isolated guinea pig parietal cells, roxatidine exhibits a pA₂ value of 7.14 ± 0.04 for adenylyl cyclase inhibition and 7.03 ± 0.02 for acid production inhibition, indicating high binding affinity comparable to ranitidine [2]. The compound demonstrates competitive inhibition of histamine-induced adenylyl cyclase activity with an IC₅₀ value of 0.8 µM in guinea pig parietal cells .

The binding kinetics follow classical competitive antagonism patterns, with Schild plot analysis revealing slopes not significantly different from unity, confirming pure competitive behavior [2]. Roxatidine acetate, the prodrug form, is rapidly converted to its active metabolite roxatidine by esterases in the small intestine, plasma, and liver following oral administration [4]. The drug demonstrates excellent oral bioavailability exceeding 95% with a plasma half-life of approximately 6 hours and reaches steady-state concentrations by the fourth dose during multiple dosing regimens [5].

The receptor binding demonstrates high selectivity for H₂ receptors versus other histamine receptor subtypes, with minimal cross-reactivity with H₁, H₃, or H₄ receptors [6] [7]. This selectivity profile is crucial for therapeutic efficacy while minimizing off-target effects associated with non-selective histamine receptor antagonism.

Intracellular Signaling Cascade Modulation

Roxatidine exerts its pharmacological effects through comprehensive modulation of the histamine H₂ receptor-mediated signaling cascade [8] [9]. Upon binding to H₂ receptors on gastric parietal cells, roxatidine blocks histamine-induced coupling to Gs proteins, thereby preventing adenylyl cyclase activation [2] [9]. This results in decreased intracellular cyclic adenosine monophosphate concentrations and subsequent reduction in protein kinase A activation [8].

The compound demonstrates dose-dependent inhibition of gastric acid secretion through this pathway, with gastric secretion following dibutyryl cyclic adenosine monophosphate stimulation remaining unaffected, confirming specific H₂ receptor-mediated mechanism [1]. Beyond gastric effects, roxatidine exhibits significant anti-inflammatory properties through inhibition of nuclear factor kappa B translocation and suppression of p38 mitogen-activated protein kinase phosphorylation [10] [11].

Additional signaling pathway modulation includes inhibition of caspase-1 activation, contributing to reduced inflammatory cytokine production including tumor necrosis factor-α, interleukin-6, and interleukin-1β [10]. The compound also suppresses prostaglandin E₂ and nitric oxide production in a dose-dependent manner, further contributing to its anti-inflammatory profile [12] [11].

Selectivity Profile Against Related Receptor Subtypes

Roxatidine demonstrates exceptional selectivity for histamine H₂ receptors compared to other histamine receptor subtypes and related receptors [6] [7]. The compound shows minimal affinity for H₁ receptors, which are responsible for allergic responses and smooth muscle contraction [13] [14]. Similarly, roxatidine exhibits negligible binding to H₃ receptors, which function as presynaptic autoreceptors in the central nervous system, and H₄ receptors, which are involved in immune cell chemotaxis [15] [14].

Interestingly, roxatidine demonstrates mild estrogenic activity through binding to uterine estrogen receptors in rat and rabbit models, though this affinity is significantly lower compared to estradiol [16] [17]. The compound shows no significant anti-androgenic effects and does not interfere with hepatic drug-metabolizing enzymes, distinguishing it from some other H₂ receptor antagonists like cimetidine [1] [4].

The selectivity profile extends to minimal interaction with other neurotransmitter systems, including no significant effects on the central nervous system, gastrointestinal motility, autonomic nervous system, cardiovascular system, or urogenital systems in extensive pharmacological studies [1]. This broad selectivity profile contributes to the favorable safety and tolerability characteristics observed in clinical trials.

Comparative Efficacy Analysis with Proton Pump Inhibitors

When compared to proton pump inhibitors, roxatidine demonstrates distinct pharmacological characteristics and therapeutic positioning [18] [19]. While proton pump inhibitors achieve approximately 90% suppression of 24-hour gastric acid secretion compared to approximately 70% suppression by H₂ receptor antagonists including roxatidine [18], specific clinical scenarios reveal more nuanced comparative efficacy.

In non-erosive reflux disease, roxatidine 150 mg daily demonstrated comparable symptomatic relief to omeprazole 20 mg daily in Japanese patients, with no significant differences in clinical response rates at 4 and 8 weeks [19] [20]. Both treatments significantly improved heartburn scores, reflux symptoms, abdominal pain, and indigestion with similar degrees of improvement between groups [19]. This finding suggests that in populations with lower baseline gastric acid secretion, such as Japanese patients, the efficacy gap between H₂ receptor antagonists and proton pump inhibitors may be less pronounced.

For erosive esophagitis, meta-analysis data consistently shows proton pump inhibitors achieving superior healing rates compared to H₂ receptor antagonists across all severity grades [18]. Standard dose proton pump inhibitors demonstrate relative risk of 1.59 (95% confidence interval 1.44-1.75) for healing compared to standard dose H₂ receptor antagonists [18]. However, roxatidine maintains clinical utility in specific patient populations and as combination therapy where proton pump inhibitor use may be contraindicated or suboptimal.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Roxatidine Attenuates Degradation of Extracellular Matrix

Renhao Ze, Shangyu Wang, Mao Xie, Bo Zhang, Xin Tang, Jin LiPMID: 28926925 DOI: 10.1016/j.biopha.2017.08.130

Abstract

Degradation of extracellular matrix such as type II collagen and aggrecan induced by proinflammatory cytokines has been considered as an important hallmark of Osteoarthritis (OA). Roxatidine is a licensed specific competitive H (2) -receptor antagonist used for the treatment of gastric and duodenal ulcers. The pharmacological function of roxatidine on Osteoarthritis (OA) remains unknown. In the current study, we report that roxatidine attenuated TNF-α- induced degradation of type II collagen by suppressing the expression of MMP-3 and MMP-13 in human chondrosarcoma cell line SW1353 cells. In addition, roxatidine ameliorated TNF-α- induced reduction of aggrecan by inhibiting the expression of ADAMTS-4 and ADAMTS-5. Notably, results indicate that roxatidine ameliorated TNF-α- induced the phosphorylations of IKK, IκBα, and NF-κB p65 as well as nuclear translocation of NF-κB p65 and the transcriptional activity of NF-κB, suggesting that roxatidine abolished the activation of NF-κB signaling pathway. Our findings implicate that roxatidine might be considered as an anti-osteoarthritic agent.Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa

Nobuaki Shikama, Takafumi Ichikawa, Tomohisa Iwai, Hajime Yamamoto, Mitsuhiro Kida, Wasaburo Koizumi, Kazuhiko IshiharaPMID: 22361886 DOI: 10.2220/biomedres.33.45

Abstract

Compared with the aggressive factors, little attention has been paid to the mucosal defensive factors in ulcer therapy, and the role of the H2-receptor antagonists in gastric mucosal protection has not been well characterized. In the present study, the effects of different types of H2-receptor antagonists (famotidine and roxatidine) on rat gastric mucus cells were investigated using both biochemical and histological methods. Each drug (famotidine, 3 mg/kg; roxatidine, 100 mg/kg) was orally administered to rats by gavage once daily for 7 days. The biosynthesis and tissue content of mucin were compared in the gastric mucosa treated with each drug. Using anti-mucin monoclonal antibodies, the mucin content and immunohistochemical localization were also compared. Both the biosynthesis and the accumulation of gastric mucin were significantly decreased in the famotidine-treated rats, but not in the roxatidine. Both the content and the immunoreactivity of surface mucus cell-derived mucin were reduced by famotidine, while they were maintained in roxatidine-treated rat stomachs. There was no difference between the groups in the content and immunoreactivity of mucous neck cell-derived mucin. H2-receptor antagonists should be classified in relation to gastric surface mucus cell function, raising the possibility of more effective ulcer therapy.Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials

Litong Ji, Tie Wang, Lining Tian, Hongjiang Song, Meizhuo GaoPMID: 31746427 DOI: 10.3892/mmr.2019.10815

Abstract

Capsular contracture is an important complication after silicone mammary implant surgery. Fibroblasts and macrophages play critical roles in the pathogenesis of capsular contracture, making these two cell types therapeutic targets. It has been reported that inhibiting histamine receptors results attenuates fibrosis, but the role of roxatidine (a histamine receptor 2 inhibitor) in preventing fibrosis caused by breast implant materials remains unknown. The aim of the present study was to assess the hypothesis that roxatidine might have a prophylactic effect in capsular contracture induced by implant material. Inflammation induced by breast implant materials was mimicked by co‑culturing macrophages or fibroblasts with these materials in vitro. Capsular contracture was modeled in mice by planting breast implant materials in a subcutaneous pocket. Roxatidine was added in the culture medium or administered to mice bearing breast implant materials. By co‑culturing macrophages or fibroblasts with common breast implant materials (micro‑textured or smooth breast implants), the present study demonstrated that macrophages respond to these materials by producing pro‑inflammatory cytokines, a process that was abolished by addition of roxatidine to the culture medium. Although fibroblasts did not respond to implant surface materials in the same way as macrophages, the conditioned media of macrophages induced proliferation of fibroblasts. Mechanistically, administration of roxatidine inhibited activation of NF‑κB and p38/mitogen‑activated protein kinase (MAPK) signaling in macrophages. Furthermore, treatment with roxatidine in implant‑bearing mice reduced serum concentrations of transforming growth factor‑β and the abundance of fibroblasts around the implant. The present study concluded that roxatidine plays an important role in preventing fibrosis by inhibiting activation of NF‑κB and p38/MAPK signaling in macrophages.Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers

Hidefumi Nakamura, Hisashi Kawashima, Rieko Azuma, Ikuya Sato, Koji Nagao, Katsuhiko MiyazawaPMID: 22293541 DOI: 10.2133/dmpk.dmpk-11-rg-112

Abstract

Clinical studies were conducted to investigate the pharmacokinetics of roxatidine acetate hydrochloride capsules (ALTAT(®) CAPSULES) in children. In a single-dose pharmacokinetic (PK) study in pediatric patients aged between 6 and 14 years with acid-related diseases, 37.5 mg or 75 mg roxatidine capsules were given orally, and blood samples were collected to determine the plasma roxatidine concentrations. Meanwhile, a single-dose PK study in healthy adult volunteers was newly conducted; subjects were given 37.5 mg, 75 mg or 150 mg roxatidine capsules. Differences were present between the PK parameters in pediatric patients and those in healthy adult volunteers. However, the CL/F and Vd/F adjusted by body surface area (BSA) or body weight (BW) were comparable. A close correlation of the C(max) and AUC(0-∞) to the dose per unit BSA (mg/m(2)) or BW (mg/kg) was also shown. In the multiple-dose study in pediatric patients, no roxatidine accumulation in plasma was observed, as was the case with a previous study in adults. These data show that the PK profile of roxatidine in pediatric patients is similar to the profile in healthy adult volunteers when adjusted by BSA or BW.Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives

Bassem Sadek, Rudi Alisch, Armin Buschauer, Sigurd ElzPMID: 24248146 DOI: 10.3390/molecules181114186

Abstract

Premedication with a combination of histamine H₁ receptor (H₁R) and H₂ receptor (H₂R) antagonists has been suggested as a prophylactic principle, for instance, in anaesthesia and surgery. Aiming at pharmacological hybrids combining H₁R and H₂R antagonistic activity, a series of cyanoguanidines 14-35 was synthesized by linking mepyramine-type H₁R antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H₂R antagonist moieties. N-desmethylmepyramine was connected via a poly-methylene spacer to a cyanoguanidine group as the "urea equivalent" of the H₂R antagonist moiety. The title compounds were screened for histamine antagonistic activity at the isolated ileum (H₁R) and the isolated spontaneously beating right atrium (H₂R) of the guinea pig. The results indicate that, depending on the nature of the H₂R antagonist partial structure, the highest H₁R antagonist potency resided in roxatidine-type compounds with spacers of six methylene groups in length (compound 21), and tiotidine-type compounds irrespective of the alkyl chain length (compounds 28, 32, 33), N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[2-[N-[2-[N-(4-methoxybenzyl)-N-(pyridyl)-amino] ethyl]-N-methylamino]ethyl] guanidine (25, pKB values: 8.05 (H₁R, ileum) and 7.73 (H₂R, atrium) and the homologue with the mepyramine moiety connected by a six-membered chain to the tiotidine-like partial structure (compound 32, pKB values: 8.61 (H₁R) and 6.61 (H₂R) were among the most potent hybrid compounds. With respect to the development of a potential pharmacotherapeutic agent, structural optimization seems possible through selection of other H₁R and H₂R pharmacophoric moieties with mutually affinity-enhancing properties.Effects of oral rehydration therapy on gastric volume and pH in patients with preanesthetic H2 antagonist

Kishiko Nakai, Hidetomo Niwa, Masatou Kitayama, Yutaka Satoh, Kazuyoshi HirotaPMID: 22814485 DOI: 10.1007/s00540-012-1449-8

Abstract

Recent preanesthetic fasting practice allows patients to take clear fluids up to 2 h before surgery without taking any antacid for the prophylaxis of aspiration pneumonia; this practice is defined as oral rehydration therapy (ORT). It has been reported that with ORT the gastric volume may be significantly lower than that with a standard fasting regimen, although in a standard fasting regimen without preanesthetic antacid, gastric pH and volume values could be critical for causing aspiration pneumonia. In this study we compared gastric fluid status in patients with ORT and those with a standard fasting regimen; patients in both groups received a preanesthetic H(2) antagonist. One hundred and four patients were randomly assigned to either the ORT or standard fasting group, and all were given roxatidine 75 mg 2 h before surgery. After the induction of anesthesia, the gastric contents were collected via a gastric tube to measure gastric volume and pH. Neither gastric volume nor pH differed between the groups (ORT 9.6 ± 8.2 ml and 5.6 ± 1.7, respectively, vs. standard fasting 8.5 ± 6.8 ml and 5.5 ± 1.7, respectively). These data suggest that ORT may not reduce gastric volume in patients receiving a preanesthetic H(2) antagonist.Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation

Minho Lee, Na Young Lee, Kyung-Sook Chung, Se-Yun Cheon, Kyung-Tae Lee, Hyo-Jin AnPMID: 28139747 DOI: 10.1038/srep41721

Abstract

Roxatidine is an active metabolite of roxatidine acetate hydrochloride which is a histamine H-receptor antagonist that is used to treat gastric and duodenal ulcers. In this study, we investigated the anti-allergic inflammatory effects and the underlying molecular mechanism of roxatidine in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1), compound 48/80-induced anaphylactic animal model and chemical allergen-induced contact hypersensitivity (CHS) models. Roxatidine suppressed the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In addition, roxatidine attenuated PMACI-induced nuclear translocation of NF-κB and the phosphorylation of MKK3/6 and MK2, which are both involved in the p38 MAPK pathway. Furthermore, we observed that roxatidine suppressed the activation of caspase-1, an IL-1β converting enzyme, in PMACI-stimulated HMC-1 and compound 48/80-induced anaphylactic mice. In CHS model, roxatidine significantly reduced ear swelling, increased number of mast cells, production levels of cytokines and migration of dendritic cells. Our findings provide evidence that the anti-allergic inflammatory properties of roxatidine are mediated by the inhibition of NF-κB and caspase-1 activation, p38 MAPK pathway and mast cell-derived cytokine production. Taken together, the in vitro and in vivo anti-allergic inflammatory effects suggest a possible therapeutic application of roxatidine in allergic inflammatory diseases.

Investigation of the binding of roxatidine acetate hydrochloride with cyclomaltoheptaose (β-cyclodextrin) using IR and NMR spectroscopy

Arti Maheshwari, Manisha Sharma, Deepak SharmaPMID: 21816394 DOI: 10.1016/j.carres.2011.07.003

Abstract

NMR chemical shift changes of the cyclomaltoheptaose (β-cyclodextrin, β-CD) cavity protons as well as roxatidine acetate hydrochloride aromatic ring protons revealed the formation of a RAH-β-CD inclusion complex. Detailed FTIR and NMR spectroscopic ((1)H NMR, COSY, NOESY, ROESY) studies have been done. The stoichiometry of the complex was determined to be 1:1, and the overall binding constant was also determined by Scott's method. The NOESY spectrum confirmed the selective penetration of the aromatic ring of RAH into the β-CD cavity in comparison to that of the piperidine ring. The mode of penetration of the guest into the CD cavity and structure of the complex has been established.Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages

Eu-Jin Cho, Hyo-Jin An, Ji-Sun Shin, Hye-Eun Choi, Jane Ko, Young-Wuk Cho, Hyung-Min Kim, Jung-Hye Choi, Kyung-Tae LeePMID: 21809375 DOI: 10.1002/jcb.23294

Abstract

Roxatidine is a novel, specific, competitive H(2) -receptor antagonist that is used to treat gastric and duodenal ulcers, and which is known to suppress the growth of several tumors by reducing vascular endothelial growth factor (VEGF) expression. Nevertheless, it remains unclear whether roxatidine has anti-inflammatory effects. In this study, we the authors investigated the anti-inflammatory effect of roxatidine in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It was found that roxatidine dose-dependently inhibited the productions of prostaglandin E(2) (PGE(2)), nitric oxide (NO), and histamine, and the protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC). In addition, roxatidine reduced the productions and expressions of VEGF-1 and pro-inflammatory cytokines, including those of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Electrophoretic mobility shift assays (EMSA) and reporter gene assays revealed that treatment with roxatidine attenuated the LPS-induced DNA-binding and transcriptional activity of nuclear factor kappa B (NF-κB). In addition, it was found that pretreatment with roxatidine significantly inhibited the nuclear translocations of the p65 and p50 subunits of NF-κB, and these inhibitions were not found to be associated with decreases in the phosphorylation or degradation of inhibitory kappa B-α (IκBα). Furthermore, roxatidine suppressed the phosphorylation of p38 MAP kinase, but not of IκB kinase-α/β (IKKα/β), c-Jun NH(2) -terminal kinase (JNK), or extracellular signal-regulated kinase (ERK). Taken together, these results indicate that the anti-inflammatory properties of roxatidine in LPS-treated RAW 264.7 macrophages are mediated by the inhibition of NF-κB transcriptional activity and the p38 MAP kinase pathway.Early effects of oral administration of omeprazole and roxatidine on intragastric pH

Hiroshi Iida, Shingo Kato, Yusuke Sekino, Eiji Sakai, Takashi Uchiyama, Hiroki Endo, Kunihiro Hosono, Yasunari Sakamoto, Koji Fujita, Masato Yoneda, Tomoko Koide, Hirokazu Takahashi, Chikako Tokoro, Ayumu Goto, Yasunobu Abe, Noritoshi Kobayashi, Kensuke Kubota, Eiji Gotoh, Shin Maeda, Atsushi Nakajima, Masahiko InamoriPMID: 22205617 DOI: 10.1631/jzus.B1100078

Abstract

The ideal medication for the treatment of acid-related diseases, e.g., peptic ulcers, stress-related gastric bleeding, functional dyspepsia, and gastroesophageal reflux disease, should have a rapid onset of action to promote hemostasis and relieve the symptoms. The aim of our study was to investigate the inhibitory effects on gastric acid secretion of a single oral administration of a proton pump inhibitor, omeprazole 20 mg, and an H(2)-receptor antagonist, roxatidine 75 mg.Ten Helicobacter pylori-negative male subjects participated in this randomized, two-way crossover study. Intragastric pH was monitored continuously for 6 h after single oral administration of omeprazole 20 mg and roxatidine 75 mg. Each administration was separated by a 7-d washout period.

During the 6-h study period, the average pH after administration of roxatidine was higher than that after administration of omeprazole (median: 4.45 vs. 2.65; P=0.0367). Also during the 6-h study period, a longer duration of maintenance at pH above 2, 5, and 6 was observed after administration of roxatidine 75 mg than after administration of omeprazole 20 mg (median: 90.6% vs. 55.2%, P=0.0284; 43.7% vs. 10.6%, P=0.0125; 40.3% vs. 3.3%, P=0.0125; respectively).

In Helicobacter pylori-negative healthy male subjects, oral administration of roxatidine 75 mg increased the intragastric pH more rapidly than that of omeprazole 20 mg.